molecular formula C22H17ClN2O3 B10906408 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B10906408
M. Wt: 392.8 g/mol
InChI Key: VNUYOZDLUQXPMH-UHFFFAOYSA-N
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Description

N~1~-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzoxazole ring, a phenyl group, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 5-position of the benzoxazole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Phenyl Group: The chlorinated benzoxazole is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

    Formation of Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 4-methylphenol and acetic anhydride to form the phenoxyacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLPHENOXY)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[3-(5-BROMO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLPHENOXY)ACETAMIDE
  • N~1~-[3-(5-FLUORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLPHENOXY)ACETAMIDE
  • N~1~-[3-(5-IODO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLPHENOXY)ACETAMIDE

Uniqueness

N~1~-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to the presence of the chlorine atom at the 5-position of the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H17ClN2O3/c1-14-5-8-18(9-6-14)27-13-21(26)24-17-4-2-3-15(11-17)22-25-19-12-16(23)7-10-20(19)28-22/h2-12H,13H2,1H3,(H,24,26)

InChI Key

VNUYOZDLUQXPMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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